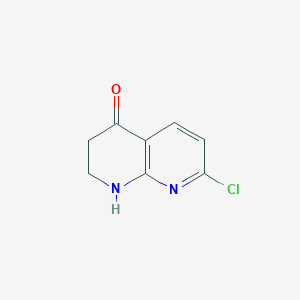

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one

説明

Structural Significance of the 1,8-Naphthyridine Core

The 1,8-naphthyridine scaffold consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8. The bicyclic nature confers planarity, enabling π-stacking interactions with biological targets such as DNA gyrase or kinase enzymes. In 7-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, the dihydro ring system (positions 2 and 3) introduces partial saturation, reducing aromaticity and altering electronic distribution. The chlorine substituent at position 7 enhances lipophilicity, improving membrane permeability and binding affinity.

Key structural features :

- Bicyclic system : Two fused six-membered rings with nitrogen atoms at 1 and 8.

- Dihydro ring : Partial saturation at positions 2 and 3 reduces aromaticity.

- Chlorine substituent : Electron-withdrawing effect stabilizes charge-transfer interactions.

Historical Development of Dihydro/Tetrahydro Naphthyridinone Analogues

The synthesis of dihydro and tetrahydro naphthyridinone derivatives dates to the 1980s, driven by efforts to modify quinolone antibiotics. Key milestones include:

- Vilsmeier-Haack cyclization : Used to construct the 1,8-naphthyridine core via condensation of pyridine derivatives with aliphatic substrates. This method enabled access to dihydro analogues through controlled reduction steps.

- Palladium-catalyzed cross-coupling : Introduced substituents (e.g., chlorine) at specific positions while retaining the dihydro structure.

- Grignard addition-cyclocondensation : Employed to synthesize 1,6-naphthyridinones, later adapted for 1,8-isomers.

Table 1: Synthetic methods for dihydro naphthyridinones

| Method | Key Reagents/Conditions | Yield Range | Example Product |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF, pyridine derivatives | 30–50% | 2-chloro-1,8-naphthyridine |

| Pd-catalyzed coupling | Pd(PPh₃)₄, aryl halides | 60–80% | 5-chloro-1,8-naphthyridinone |

| Grignard cyclocondensation | Organomagnesium reagents | 40–60% | 2,3-dihydro-1,8-naphthyridinone |

Positional Isomerism in Chlorinated Naphthyridinones

Chlorine substitution at different positions (e.g., 5, 6, 7, 8) significantly impacts biological activity and physicochemical properties.

Table 2: Chlorinated 1,8-naphthyridinone isomers

Critical observations :

特性

IUPAC Name |

7-chloro-2,3-dihydro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDIJCORCZREIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504557 | |

| Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76629-10-2 | |

| Record name | 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization Approach Using Pyridine Derivatives

One common approach starts with appropriately substituted pyridine derivatives that undergo cyclization to form the naphthyridine ring system. This method often employs:

- Starting materials: 2-aminopyridines or 2-chloropyridines.

- Reagents: Carbonyl compounds or equivalents for keto group introduction.

- Conditions: Acidic or basic catalysis to facilitate ring closure.

The chlorine atom at the 7-position can be introduced either by starting with a chlorinated pyridine derivative or by selective halogenation post ring formation.

Halogenation Techniques

Selective chlorination at the 7-position is critical. Methods include:

- Electrophilic aromatic substitution using chlorine sources such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

- Directed ortho-metalation followed by quenching with chlorinating agents to achieve regioselectivity.

Reduction and Oxidation Steps

The 2,3-dihydro form indicates partial saturation of the ring system. This is typically achieved by:

- Reduction of the fully aromatic naphthyridine using mild reducing agents.

- Alternatively, controlled oxidation of tetrahydro precursors to the dihydro form.

Comparative Table of Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of substituted pyridines | 2-aminopyridines, 2-chloropyridines | Acid/base catalysis, carbonyl compounds | Direct ring formation, versatile | Multi-step, requires regioselectivity control |

| Electrophilic chlorination | Naphthyridine core compounds | N-chlorosuccinimide, Cl2 gas | Selective halogenation possible | Risk of over-chlorination, requires careful control |

| Reduction/Oxidation steps | Aromatic or tetrahydro naphthyridines | Mild reducing agents, oxidants | Controls saturation state | Additional steps, sensitive to conditions |

Notes on Purity and Yield

- Purification is commonly achieved by recrystallization or column chromatography.

- Yields vary depending on the method and conditions but typically range from moderate to high (50-85%).

- The control of regioselectivity during halogenation is crucial to avoid side products.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement under various conditions, enabling diverse functionalization:

Amination

Reaction with cyclic amines (e.g., pyrrolidine, piperidine) in ethanol yields 7-amino derivatives. For example:

-

Reagents : Excess amine, ethanol, reflux (17–24 h)

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing lactam carbonyl.

Hydroxylation

Hydrolysis with aqueous NaOH produces 7-hydroxy derivatives:

Organometallic Reagent Coupling

Grignard reagents (e.g., CH₃MgBr) substitute chlorine at position 7:

-

Conditions : THF, −78°C to room temperature

-

Product : 7-Methyl derivatives (e.g., 7-methyl-1,8-naphthyridin-4-one) .

Transition Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable coupling with aromatic/heteroaromatic groups:

Iodination

Direct iodination at position 3 proceeds via electrophilic substitution:

Oxidation and Ring Modification

The dihydropyridone ring undergoes oxidation or rearrangement under specific conditions:

Oxidation to Aromatic Core

-

Reagents : MnO₂, CHCl₃, reflux

-

Product : 7-Chloro-1,8-naphthyridin-4-one (fully aromatic)

Rearrangement with Amines

Reaction with primary amines (e.g., benzylamine) triggers ring expansion:

科学的研究の応用

Antimicrobial Activity

Research indicates that 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one exhibits significant antimicrobial properties. A study published in the Journal of Heterocyclic Chemistry highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has also shown promise in cancer research. It has been evaluated for its cytotoxic effects on different cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in human cancer cells, particularly in breast and lung cancer models .

CYP Enzyme Inhibition

This compound acts as an inhibitor of certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor, which can have implications for drug-drug interactions and the pharmacokinetics of co-administered medications .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .

作用機序

The mechanism of action of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target.

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The biological and physicochemical properties of 1,8-naphthyridinone derivatives are highly dependent on substituent type, position, and saturation. Below is a comparative analysis of key analogs:

Table 1: Physical Properties of Selected 1,8-Naphthyridinone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one | 76629-10-2 | C₈H₇ClN₂O | 182.61 | Cl (position 7), dihydro ring |

| 5-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | 1176517-83-1 | C₉H₁₀N₂O | 162.19 | CH₃ (position 5), dihydro ring |

| 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | 82070-49-3 | C₉H₁₀N₂O₂ | 178.19 | OCH₃ (position 7), dihydro ring |

| 6-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one | - | C₈H₇BrN₂O | 242.06 | Br (position 6), dihydro ring |

| 3-Methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one | - | C₁₅H₁₃N₂O₃S | 313.34 | Exo-methylidene, tosyl group |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom at position 7 (electron-withdrawing) in the target compound may enhance binding to enzymes like ATR compared to methoxy (electron-donating) or methyl groups .

- Halogen Effects : Bromine at position 6 (bulkier, more polarizable) may alter steric interactions compared to chlorine at position 7 .

- Dihydro vs.

Key Insights :

- Cisplatin Sensitization : The oxadiazole-containing analogs (e.g., 6e, 6h) directly inhibit ATR/CHK1 signaling, enhancing cisplatin-induced apoptosis . While the target compound lacks the oxadiazole moiety, its chlorine substituent may contribute to similar pathways by stabilizing interactions with hydrophobic enzyme pockets.

- Antibacterial vs.

生物活性

7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one, with the CAS number 76629-10-2, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and therapeutic applications based on diverse sources.

The molecular formula of this compound is , with a molecular weight of approximately 182.61 g/mol. The compound features a naphthyridine core which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN2O |

| Molecular Weight | 182.61 g/mol |

| CAS Number | 76629-10-2 |

| LogP | 1.8713 |

| PSA (Polar Surface Area) | 41.99 Ų |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that modifications to the naphthyridine structure could enhance its potency against resistant strains .

Anticancer Activity

Several studies have explored the anticancer potential of naphthyridine derivatives. For instance, derivatives of this compound have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A375. These compounds can induce apoptosis by triggering mitochondrial pathways even in the presence of anti-apoptotic proteins like Bcl-2 .

Case Study:

In a recent investigation, a series of naphthyridine derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer models. The results indicated that specific modifications led to significant increases in activity against CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of specific kinases involved in cancer cell signaling pathways. The ability to selectively inhibit these enzymes positions it as a candidate for targeted cancer therapies .

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions that incorporate various functional groups to enhance biological activity. Recent advancements have focused on one-pot synthesis methods that streamline the production process while improving yields and reducing reaction times .

Future Directions

Given the promising biological activities observed with this compound and its derivatives, further research is warranted. Future studies should focus on:

- Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their biological effects.

- In Vivo Studies: Evaluating the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) Studies: Identifying key structural features that contribute to enhanced activity against specific targets.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one?

- Methodology :

- Halogenation and Cyclization : Start with halogenated substrates (e.g., 2,2,4-trichloro-4,6-dicyanohexanoyl chloride) under acidic conditions (HCl, Bu₂O, 140°C) to yield 1,8-naphthyridine derivatives via cyclization .

- Hydroxylamine Functionalization : React this compound with hydroxylamine hydrochloride (H₂NOH + HCl) in pyridine/ethanol under reflux to produce hydroxyamino derivatives (91% yield) .

- Thiolation : Use sodium hydrosulfide (NaSH) in ethanol at 20°C to substitute bromine with thiol groups (e.g., converting 7-bromo to 7-thioxo derivatives, 91% yield) .

Q. How is the structure of this compound characterized?

- Analytical Techniques :

- Spectroscopy : IR and NMR (¹H/¹³C) to confirm functional groups and hydrogen/carbon environments. For example, sonochemically synthesized analogs show distinct carbonyl (C=O) stretches at ~1700 cm⁻¹ and aromatic proton shifts at δ 7.2–8.5 ppm .

- X-ray Crystallography : Used to resolve tautomeric ambiguities (e.g., hydroxyimino vs. hydroxyamino forms) and confirm dihydro-naphthyridinone ring geometry .

Q. What are common functionalization reactions for this compound?

- Key Reactions :

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (e.g., 1-butyl-4-chloro-3-nitro-1,8-naphthyridin-2(1H)-one + PhB(OH)₂, Pd(PPh₃)₄, Cs₂CO₃) yields 4-phenyl derivatives (86% yield) .

- Hydrolysis : Base-mediated hydrolysis (6M NaOH, reflux) converts ester/carboxymethyl groups to carboxylic acids (94% yield) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for nucleophilic substitutions in 7-chloro derivatives?

- Mechanistic Insights :

- Kinetic Studies : Monitor reaction progress under varying temperatures/pH to identify rate-determining steps. For example, NaSH-mediated thiolation proceeds via an SNAr mechanism, supported by first-order kinetics .

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis reactions to trace oxygen incorporation into carbonyl groups .

Q. What strategies optimize synthesis conditions to minimize byproducts?

- Optimization Approaches :

- Ultrasonic Irradiation : Sonochemical methods (e.g., 40 kHz, 50°C) reduce reaction times from hours to minutes and improve yields (e.g., 67–95% for naphthyridine-carbonitrile hybrids) by enhancing reagent diffusion .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) in cross-coupling reactions to suppress dehalogenation side reactions .

Q. How can tautomeric forms of hydroxylamino derivatives be analyzed experimentally?

- Tautomer Discrimination :

- Variable-Temperature NMR : Detect equilibrium shifts between hydroxyamino (NHOH) and hydroxyimino (NOH) tautomers by observing proton exchange signals at 25–80°C .

- X-ray Diffraction : Resolve tautomeric states via bond-length analysis (e.g., N–O vs. N–N distances) .

Q. What methods are used to evaluate biological activity of 1,8-naphthyridine derivatives?

- Pharmacological Assays :

- Receptor Binding : Radioligand displacement assays (e.g., adenosine A1-R antagonism testing using [³H]-DPCPX) for compounds like 7-chloro-4-hydroxy-2-phenyl derivatives .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF7) with dose-response curves (IC₅₀ determination) for derivatives like 6-(4-hydroxyphenyl)-1,8-naphthyridines .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。